N-Phenyltetrafluorophthalimide

Overview

Description

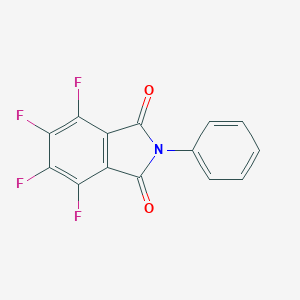

N-Phenyltetrafluorophthalimide is a chemical compound with the molecular formula C14H5F4NO2. It is known for its unique structure, which includes a phenyl group attached to a tetrafluorophthalimide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyltetrafluorophthalimide typically involves the reaction of an N-substituted benzamide compound with a difluorocarbene precursor compound. The reaction is carried out in the presence of a catalyst, a ligand, and an alkali in a solvent. The reaction is conducted at a temperature range of 90-120°C in an argon atmosphere for about 5 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

N-Phenyltetrafluorophthalimide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of this compound .

Scientific Research Applications

N-Phenyltetrafluorophthalimide has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-Phenyltetrafluorophthalimide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

N-Phenylphthalimide: Similar structure but lacks the fluorine atoms.

Tetrafluorophthalimide: Similar structure but lacks the phenyl group.

N-Phenylmaleimide: Similar structure but with a different imide moiety.

Uniqueness

N-Phenyltetrafluorophthalimide is unique due to the presence of both the phenyl group and the tetrafluorophthalimide moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

N-Phenyltetrafluorophthalimide is a compound belonging to the phthalimide family, which has garnered attention in recent years due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, anticonvulsant, and potential anticancer properties, supported by various studies and research findings.

Chemical Structure and Properties

This compound is characterized by its tetrafluoro-substituted phthalimide structure, which enhances its lipophilicity and biological activity. The presence of fluorine atoms contributes to its unique chemical properties, making it a candidate for various therapeutic applications.

Antiproliferative Activity

Recent studies have demonstrated that phthalimide derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, an evaluation of multiple phthalimide derivatives showed that certain compounds significantly inhibited the proliferation of HeLa (cervical), HepG2 (liver), and 4T1 (breast) cancer cells. The incorporation of methyl groups at specific positions on the phthalimide ring was found to enhance these effects, particularly against HeLa cells, where some compounds reduced cell proliferation by approximately 40% without affecting normal fibroblast cells (3T3) significantly .

Table 1: Antiproliferative Effects of Phthalimide Derivatives

| Compound | Cell Line | Proliferation Inhibition (%) | Selectivity Against Normal Cells |

|---|---|---|---|

| E1 | HeLa | 40 | Yes (96% proliferation) |

| E11 | 4T1 | 49.80 | No (decreased normal cell viability) |

| C8 | HeLa | 40.37 | Yes (87% proliferation) |

The mechanism through which this compound exerts its biological effects has been investigated using molecular docking studies. These studies indicated that phthalimide derivatives interact with key enzymes such as DNA methyltransferase 1 (DNMT1), suggesting that they may inhibit cancer cell growth through epigenetic modulation . This interaction is facilitated by non-covalent interactions, including hydrogen bonds and π-stacking interactions with specific amino acid residues in DNMT1.

Anticonvulsant Activity

In addition to anticancer properties, phthalimide derivatives have shown promise in anticonvulsant activity. A study evaluated several analogs for their ability to protect against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) models. Some derivatives exhibited superior protection compared to the standard anticonvulsant drug phenytoin, indicating their potential as therapeutic agents for epilepsy .

Table 2: Anticonvulsant Activity of Phthalimide Derivatives

| Compound | PTZ Model Protection (%) | MES Model Protection (%) |

|---|---|---|

| Compound 3 | 100 | 100 |

| Compound 9 | 90 | 85 |

Potential Clinical Applications

The biological activities of this compound derivatives suggest their potential as clinical candidates for treating various conditions:

- Hepatocellular Carcinoma (HCC) : Novel amino-trifluoro-phthalimide analogs have shown effectiveness in reducing tumor development in animal models of HCC, indicating a promising avenue for further research in liver cancer treatments .

- Antimicrobial and Anti-inflammatory Effects : Phthalimide analogs have also been reported to possess antimicrobial properties, making them candidates for developing new antibiotics or anti-inflammatory drugs .

Case Studies

Several case studies have highlighted the efficacy of phthalimide derivatives in preclinical settings:

- Study on Hepatocellular Carcinoma : In a transgenic mouse model treated with this compound analogs, significant reductions in liver tumor incidence and size were observed compared to control groups, supporting the compound's potential as an anticancer agent .

- Anticonvulsant Efficacy : In vivo models demonstrated that selected phthalimide derivatives not only increased seizure thresholds but also provided complete protection against induced seizures in both PTZ and MES models .

Properties

IUPAC Name |

4,5,6,7-tetrafluoro-2-phenylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H5F4NO2/c15-9-7-8(10(16)12(18)11(9)17)14(21)19(13(7)20)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPHRIDFYCSLRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H5F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332854 | |

| Record name | N-Phenyltetrafluorophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116508-58-8 | |

| Record name | N-Phenyltetrafluorophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The provided research focuses on optimizing the synthesis of N-Phenyltetrafluorophthalimide. What is notable about the chosen synthetic route in terms of industrial application?

A1: The research highlights a synthetic route for this compound starting from tetrachlorophthalic anhydride. [] The significance lies in its use of readily available starting materials, phase transfer catalysts like PEG 6000, and mild reaction conditions (DMF at 150°C for 8h), resulting in a high yield (86%). [] This makes the process potentially suitable for large-scale production.

Q2: Can you elaborate on the advantages of using PEG 6000 as a phase transfer catalyst in this specific reaction?

A2: PEG 6000, a polyethylene glycol, acts as a phase transfer catalyst by increasing the solubility of the reactants in different phases. [] This is crucial in the fluorination step, where the inorganic fluoride source and the organic tetrachlorophthalimide precursor might not readily interact. Using PEG 6000 enhances the reaction rate and improves the yield of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.